ethyl 7-acetyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 7-acetyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole core with an ethyl ester group at the 2-position and an acetyl group at the 7-position. The indole scaffold is known for its biological activity and is a key structure in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-acetyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The acetylation at the 7-position can be achieved using acetyl chloride in the presence of a base such as pyridine. The esterification at the 2-position involves the reaction of the indole-2-carboxylic acid with ethanol in the presence of a dehydrating agent like thionyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-acetyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 7-acetyl-1H-indole-2-carboxylic acid.
Reduction: Formation of 7-acetyl-1H-indole-2-methanol.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Ethyl 7-acetyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing enzyme inhibitors and receptor antagonists.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 7-acetyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in immune regulation. The acetyl and ester groups enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 7-acetyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl indole-2-carboxylate: Lacks the acetyl group at the 7-position, resulting in different biological activities.
7-Acetylindole: Lacks the ester group at the 2-position, affecting its solubility and reactivity.
Indole-2-carboxylic acid: Lacks both the acetyl and ester groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 7-acetyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11-7-9-5-4-6-10(8(2)15)12(9)14-11/h4-7,14H,3H2,1-2H3 |
InChI Key |
ZVBBXVOPPDQXSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)C(=O)C |
Origin of Product |
United States |
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